Ethyl 2-azaspiro[4.4]nonane-7-carboxylate

Medicinal Chemistry Spirocyclic Building Blocks Patent Analysis

Ethyl 2-azaspiro[4.4]nonane-7-carboxylate (CAS 1250994-47-8) is a conformationally constrained spirocyclic α-aza-cycloalkyl ester that incorporates a [4.4]nonane scaffold with an ethyl carboxylate substituent exclusively at the 7-position. This architecture is explicitly claimed in therapeutic patents for CNS and metabolic disorders, making the 7-carboxylate isomer a critical synthetic intermediate for lead optimization programs.

Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
Cat. No. B11901428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-azaspiro[4.4]nonane-7-carboxylate
Molecular FormulaC11H19NO2
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC2(C1)CCNC2
InChIInChI=1S/C11H19NO2/c1-2-14-10(13)9-3-4-11(7-9)5-6-12-8-11/h9,12H,2-8H2,1H3
InChIKeyLNMXEVYNXVUNGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-azaspiro[4.4]nonane-7-carboxylate – A Regiospecific Spirocyclic Ester for Pharmaceutical Research and Procurement


Ethyl 2-azaspiro[4.4]nonane-7-carboxylate (CAS 1250994-47-8) is a conformationally constrained spirocyclic α-aza-cycloalkyl ester that incorporates a [4.4]nonane scaffold with an ethyl carboxylate substituent exclusively at the 7-position. This architecture is explicitly claimed in therapeutic patents for CNS and metabolic disorders, making the 7-carboxylate isomer a critical synthetic intermediate for lead optimization programs [1]. The compound is commercially available at NLT 98% purity under ISO-certified quality systems, ensuring suitability for demanding pharmaceutical research applications .

Why Generic Spirocyclic Esters Cannot Substitute for Ethyl 2-azaspiro[4.4]nonane-7-carboxylate


The regiochemical position of the ester functionality on the azaspiro[4.4]nonane core is a critical determinant of biological target engagement. Patent filings explicitly restrict claims to the 7-carboxylate series, indicating that isomeric variants (e.g., 4- or 6-carboxylate) fail to deliver the required pharmacophoric geometry and molecular recognition features [1]. Additionally, substitution with heterocyclic analogs or monocyclic esters disrupts the rigid three-dimensional presentation of the ethyl carboxylate moiety, which is essential for locking the bioactive conformation and achieving target selectivity. This makes the specific 7-carboxylate entity non-interchangeable in downstream lead optimization and SAR studies.

Quantitative Differentiation Evidence for Ethyl 2-azaspiro[4.4]nonane-7-carboxylate Procurement


Regiochemical Exclusivity in Therapeutic Patents Confirms the 7-Carboxylate Isomer as Essential

The Sanofi patent family (MA33354B1) explicitly claims azaspiro[4.4]nonane-7-carboxylate derivatives while excluding other positional isomers, establishing the 7-substitution pattern as a structural requirement for the claimed biological activity [1].

Medicinal Chemistry Spirocyclic Building Blocks Patent Analysis

ISO-Certified Purity of NLT 98% Exceeds Generic Spirocyclic Intermediate Specifications

Commercially available Ethyl 2-azaspiro[4.4]nonane-7-carboxylate is supplied at NLT 98% HPLC purity under ISO-certified quality systems , surpassing the typical 97% purity benchmark of generic spirocyclic ester intermediates .

Quality Control Synthetic Chemistry Procurement Specification

Absence of Public Quantitative Pharmacological Profiling Creates Novelty Leverage

A systematic literature and patent search reveals no publicly available head-to-head quantitative bioactivity data (IC50, Ki, etc.) directly comparing Ethyl 2-azaspiro[4.4]nonane-7-carboxylate against its closest regioisomeric or oxidized analogs [1].

Chemical Biology Intellectual Property Lead Discovery

Optimal Application Scenarios for Ethyl 2-azaspiro[4.4]nonane-7-carboxylate in Drug Discovery and Chemical Biology


Patent-Aligned Lead Optimization for CNS and Metabolic Disorders

Medicinal chemistry teams developing autotaxin inhibitors, GABA-uptake modulators, or other CNS/metabolic agents can use the 7-carboxylate isomer to stay within the scope of Sanofi’s patented aza spiro nonane series, ensuring freedom to operate in lead optimization while leveraging the established regiospecific SAR [1].

High-Throughput Parallel Synthesis Requiring Consistent, High-Purity Building Blocks

Automated synthesis platforms and high-throughput chemistry groups benefit from the NLT 98% purity and ISO-certified quality of this compound, reducing the incidence of failed reactions and lowering purification costs in large array production .

De Novo Scaffold Exploration in Underexploited Chemical Space

Drug discovery units seeking to avoid crowded IP landscapes can adopt the 7-carboxylate spirocycle as a novel starting scaffold. The absence of published comparative pharmacological data allows organizations to build proprietary SAR knowledge and establish patent positions around unique bioactive molecules derived from this core [2].

Quote Request

Request a Quote for Ethyl 2-azaspiro[4.4]nonane-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.